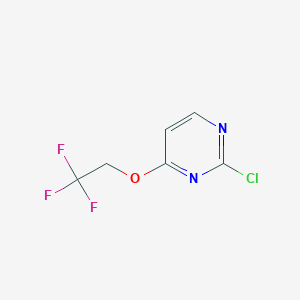
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine
Overview
Description
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a trifluoroethoxy group at the 4-position of the pyrimidine ring
Preparation Methods
The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro and trifluoroethoxy groups may enhance the compound’s ability to interact with biological molecules, potentially leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, which may result in different chemical and biological properties.
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its reactivity and applications.
The unique combination of the chloro and trifluoroethoxy groups in this compound distinguishes it from these similar compounds, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5-11-2-1-4(12-5)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEXWWMOEXZMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














